(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of the amino group with the BOC group, followed by the introduction of the sulfonamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the BOC group could introduce steric hindrance, which could affect the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amino group could participate in reactions such as acylation or alkylation, while the carboxylic acid group could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the carboxylic acid and sulfonamide could increase the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis of Non-proteinogenic Amino Acids
This compound plays a crucial role in the synthesis of non-proteinogenic amino acids, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA) and its derivatives. These amino acids and their derivatives are synthesized for use in medicinal chemistry and biochemical studies due to their unique properties and functionalities that differ from the 20 standard amino acids found in proteins. For instance, Adamczyk and Reddy (2001) demonstrated a synthesis pathway from a related compound, showcasing its utility in yielding good overall yields for research applications (Adamczyk & Reddy, 2001).
Peptide Synthesis and Modification
In peptide synthesis, the tert-butoxycarbonyl (Boc) amino group in this compound is employed as a protective group. This is because the Boc group can be selectively removed under mild acidic conditions, allowing for the stepwise construction of peptides. For example, Temperini et al. (2020) developed a synthetic strategy for preparing orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap), illustrating the compound's significance in the synthesis of complex amino acids for peptide construction (Temperini et al., 2020).
Chemical Synthesis and Catalysis
The compound is also useful in chemical synthesis and catalysis. For example, Saito and Takahata (2009) explored its use in tert-butoxycarbonylation of acidic substrates, a key step in synthesizing N-protected amino acids and other intermediates for pharmaceutical research (Saito & Takahata, 2009).
Development of Bioactive Molecules
Moreover, this compound is instrumental in the development of bioactive molecules. Wang et al. (2013) synthesized immunizing haptens for producing generic polyclonal antibodies against sulfonamides, highlighting its utility in creating sensitive and broad-spectrum assays for detecting sulfonamide residues in food products (Wang et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6S/c1-13-8-10-14(11-9-13)27(24,25)19-12-6-5-7-15(16(21)22)20-17(23)26-18(2,3)4/h8-11,15,19H,5-7,12H2,1-4H3,(H,20,23)(H,21,22)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTSERPPSSLPFN-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365841 | |
Record name | (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid | |
CAS RN |
13734-29-7 | |
Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(4-methylphenyl)sulfonyl]-L-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13734-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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